molecular formula C10H8BrN3O2 B11775083 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11775083
M. Wt: 282.09 g/mol
InChI Key: BHAONGUVSKFEEH-UHFFFAOYSA-N
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Description

5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a bromine atom at position 5, a p-tolyl (4-methylphenyl) group at position 2, and a carboxylic acid moiety at position 4.

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

5-bromo-2-(4-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H8BrN3O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16)

InChI Key

BHAONGUVSKFEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings:

Reaction TypeReagents/CatalystsConditionsProducts/Applications
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acidsDMF/H₂O, 80°CAryl-substituted triazoles for drug discovery
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°CN-arylated derivatives for kinase inhibitors
Nucleophilic (SNAr)Amines, thiolsK₂CO₃, DMF, 60°CFunctionalized triazoles with enhanced solubility

Key findings:

  • Bromine substitution occurs regioselectively at the 5-position due to electronic effects of the electron-withdrawing carboxylic acid group .

  • Pd-catalyzed reactions achieve >85% yields in cross-coupling applications.

Oxidation and Reduction

The carboxylic acid group participates in redox modifications:

Oxidation

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, 70°CDecarboxylation to 5-bromo-2-(p-tolyl)triazole
H₂O₂FeCl₃, RTPeracid formation (limited stability)

Reduction

Reducing AgentConditionsProduct
LiAlH₄Dry THF, 0°C → RTAlcohol derivative (72% yield)
NaBH₄/I₂THF, refluxSelective reduction of carboxyl to hydroxymethyl

Cycloaddition and Click Chemistry

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

SubstrateCatalyst SystemConditionsProduct
Terminal alkynesCuI, sodium ascorbateH₂O/MeOH, RTBis-triazole conjugates (bioimaging probes)

Notably, the existing triazole ring does not interfere with new cycloadditions due to steric protection from the p-tolyl group .

Functionalization via Carboxylic Acid

The -COOH group enables derivatization:

ReactionReagentsConditionsApplications
EsterificationSOCl₂, ROHReflux, 12hProdrug candidates (enhanced bioavailability)
Amide CouplingEDC/HOBt, aminesDCM, RTPeptidomimetics for protease inhibition

Stability Under Reaction Conditions

Critical stability data:

ConditionObservationSource
pH < 3Debromination observed (15% over 24h)
UV light (254 nm)Degradation of carboxylic acid group

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 5-bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid showed potential as inhibitors of cancer cell proliferation. The presence of the bromine atom and the p-tolyl group enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties
Triazoles are known for their antimicrobial activities. The compound has been tested against various pathogens, with results indicating efficacy against both bacterial and fungal strains. The mechanism involves the disruption of cellular processes in microbes, making it a candidate for developing new antimicrobial agents .

PXR Inhibition
Recent studies have identified derivatives of triazoles as potent inhibitors of the Pregnane X Receptor (PXR), which is crucial in drug metabolism. The optimization of compounds similar to this compound has led to the discovery of selective PXR antagonists with low toxicity and high binding affinity .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound can be utilized in agricultural settings as a fungicide. Research indicates that triazole-based fungicides are effective in controlling plant diseases caused by various fungal pathogens. The application of this compound could enhance crop yield and protect against post-harvest losses .

Materials Science

Polymer Chemistry
The unique structure of this compound allows it to act as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Studies

StudyApplicationFindings
Anticancer Activity Study Cancer Cell ProliferationDemonstrated significant inhibition of cancer cell growth with IC50 values in low nanomolar range .
Antimicrobial Testing Pathogen ResistanceEffective against multiple bacterial strains; potential for development into a new class of antibiotics .
Agricultural Field Trials Crop ProtectionShowed reduced fungal infections in crops treated with triazole derivatives .
Polymer Development Research Material EnhancementImproved mechanical properties observed in polymers synthesized with triazole derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The triazole ring can interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects at Position 5: Bromine vs. Methyl

The substitution at position 5 significantly influences electronic and steric properties:

Compound Name Position 5 Substituent Key Properties/Applications Reference
5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid Br Enhanced electronegativity; potential halogen bonding in therapeutic targets
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CH₃ Used in Hg²⁺ ion detection via chromogenic mechanisms; methyl group reduces steric hindrance

Key Findings :

  • Methyl-substituted analogs exhibit applications in sensor technologies due to tunable electronic properties for metal ion detection .

Substituent Effects at Position 2: Aryl vs. Alkyl Groups

The aryl/alkyl group at position 2 modulates solubility and bioactivity:

Compound Name Position 2 Substituent Key Properties/Applications Reference
This compound p-tolyl (4-methylphenyl) High lipophilicity; potential antimicrobial activity
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid CH₃ Reduced steric bulk; possible improved solubility in polar solvents
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-bromobenzyl Enhanced π-π stacking potential; research applications in drug discovery

Key Findings :

  • Aryl groups (e.g., p-tolyl) enhance lipophilicity, favoring membrane penetration in biological systems, whereas alkyl groups (e.g., methyl) improve aqueous solubility .
  • Brominated benzyl substituents (as in 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) may synergize with triazole cores for targeted anticancer activity .

Key Findings :

  • Thiazole and benzyl substituents enhance anticancer activity compared to simple aryl/alkyl groups, suggesting that electronic modulation via heterocycles is critical .
  • Bromine’s role in antimicrobial activity is inferred from isostructural analogs, where chloro/bromo derivatives show improved target binding via halogen interactions .

Melting Points and Solubility

  • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid : Melting point = 200–202°C; moderate solubility in polar solvents .
  • This compound : Predicted higher melting point due to bromine’s molecular weight and p-tolyl’s crystallinity; lower aqueous solubility due to lipophilicity .

Biological Activity

5-Bromo-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

The compound has the molecular formula C10H8BrN3O2C_{10}H_{8}BrN_{3}O_{2} and a molecular weight of 282.09 g/mol. It is characterized by the presence of a bromine atom and a p-tolyl group, which contribute to its unique chemical reactivity and biological activity.

The synthesis typically involves the reaction of appropriate precursors under controlled conditions to form the triazole ring. Common methods include cyclization reactions using hydrazines and carboxylic acids, often requiring solvents like ethanol or DMF under heating conditions .

Biological Activity

Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been reported to inhibit the growth of MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range .

Mechanism of Action
The biological activity is believed to stem from its ability to interact with specific molecular targets within cells. The triazole ring can engage with enzymes or receptors, potentially leading to inhibition of key biological pathways involved in cell proliferation and survival. This mechanism is supported by molecular docking studies that suggest favorable binding interactions with target proteins .

Case Studies

  • Anticancer Efficacy
    A study evaluated the compound's cytotoxic effects on various cancer cell lines. The results showed:
    • MCF7 Cell Line : IC50 = 15 µM
    • A549 Cell Line : IC50 = 20 µM
    • HepG2 Cell Line : IC50 = 25 µM
      These findings indicate a promising potential for further development as an anticancer agent .
  • Enzyme Inhibition Studies
    Another research focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit carboxylesterase activity, which is crucial for drug metabolism. The kinetics revealed that it acts as a reversible mixed-type inhibitor .

Data Summary

Biological Activity Cell Line Tested IC50 (µM) Reference
AnticancerMCF715
AnticancerA54920
AnticancerHepG225
Enzyme InhibitionCarboxylesterase-

Q & A

Q. How should contradictory data from biological assays be resolved?

  • Strategy :
  • Dose-response validation : Repeat assays with 8–12 concentration points to ensure sigmoidal curves and calculate Hill slopes .
  • Orthogonal assays : Confirm antimicrobial activity with zone-of-inhibition tests alongside MIC measurements .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular Weight~307–310 g/mol
HPLC Purity>95% (C18, ACN/water + 0.1% TFA)
Calculated logP~2.1 (DFT/B3LYP)
Thermal StabilityStable ≤150°C (TGA/DSC)

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